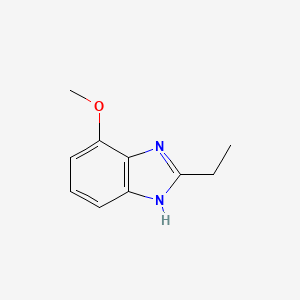
2-Ethyl-4-methoxy-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methoxy-1H-1,3-benzodiazole is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features an ethyl group at the 2-position and a methoxy group at the 7-position, which can influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 2-Ethyl-4-methoxy-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of 2-ethylbenzaldehyde with o-phenylenediamine in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is usually carried out in a solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
2-Ethyl-4-methoxy-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced benzimidazole derivatives.
Substitution: The methoxy group at the 7-position can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form Schiff bases or other derivatives
Scientific Research Applications
2-Ethyl-4-methoxy-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It has potential therapeutic applications in treating infections, cancer, and other diseases due to its bioactive properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methoxy-1H-1,3-benzodiazole involves its interaction with various molecular targets. In antimicrobial and antiviral applications, the compound can inhibit the synthesis of nucleic acids and proteins by binding to specific enzymes or receptors. In anticancer applications, it can induce apoptosis (programmed cell death) by interacting with cellular pathways involved in cell cycle regulation and DNA repair .
Comparison with Similar Compounds
2-Ethyl-4-methoxy-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole, 2-methyl-: Similar structure but with a methyl group instead of an ethyl group, leading to different biological activities.
1H-Benzimidazole, 2-ethyl-5-methoxy-: Similar structure but with the methoxy group at the 5-position, which can affect its reactivity and bioactivity.
1H-Benzimidazole, 2-ethyl-7-hydroxy-: Similar structure but with a hydroxy group instead of a methoxy group, influencing its solubility and interaction with biological targets
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
CAS No. |
114224-42-9 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.219 |
IUPAC Name |
2-ethyl-4-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-3-9-11-7-5-4-6-8(13-2)10(7)12-9/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
QEZLQRUVACXGLV-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1)C=CC=C2OC |
Synonyms |
Benzimidazole, 2-ethyl-4(or 7)-methoxy- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,8-Dioxatricyclo[5.1.0.03,5]octane,2,6-difluoro-,(1alpha,2beta,3alpha,5alpha,6beta,7alpha)-(9CI)](/img/new.no-structure.jpg)


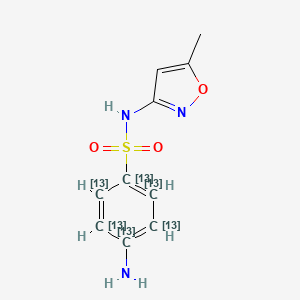
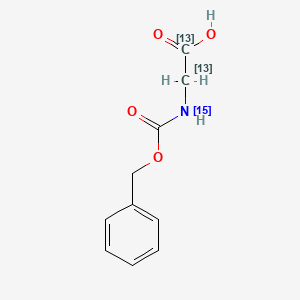
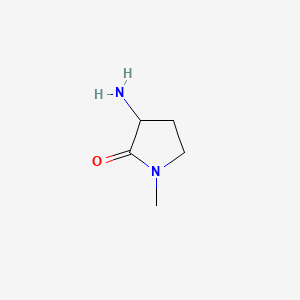

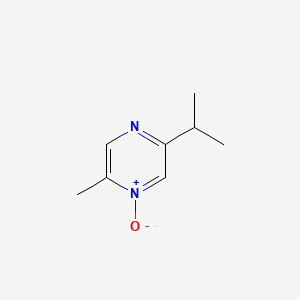
![[3,3'-Bi-1,2-oxazole]-5-carbaldehyde](/img/structure/B570488.png)



